molecular formula C8H6BrF3O B110508 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene CAS No. 944901-07-9

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B110508
CAS No.: 944901-07-9
M. Wt: 255.03 g/mol
InChI Key: QLLWMDACMSDONJ-UHFFFAOYSA-N
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Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is the coactivator-associated arginine methyltransferase (CARM1) . CARM1 is an enzyme that plays a crucial role in gene expression and cellular function.

Mode of Action

This compound acts as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives are known to inhibit CARM1, thereby modulating its activity.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored at 2-8°C , suggesting that lower temperatures may be necessary for its stability.

Biochemical Analysis

Biochemical Properties

It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation

Molecular Mechanism

It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of both a methoxy and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research .

Properties

IUPAC Name

2-bromo-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWMDACMSDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630914
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-07-9
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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